6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline
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Description
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline is a useful research compound. Its molecular formula is C22H23ClN2O3S and its molecular weight is 430.95. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
6-Chloro-3-((4-methoxyphenyl)sulfonyl)-4-(4-methylpiperidin-1-yl)quinoline and its derivatives have been explored for their antibacterial activities. Alavi et al. (2017) conducted research on the synthesis of novel quinoxaline sulfonamides, which showed significant antibacterial activities against bacteria like Staphylococcus spp. and Escherichia coli. The study highlights a green synthesis approach, emphasizing environmentally friendly methods (Alavi et al., 2017).
Chemical Synthesis and Properties
Kurasawa et al. (1993) investigated the tautomeric structure of 1-methyldihydropyridazino-[3,4-b]quinoxalines in solution, offering insights into the chemical behavior of quinoxaline derivatives in different solvents. This research is important for understanding the chemical properties and potential applications of these compounds (Kurasawa et al., 1993).
Antituberculosis Agents
Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives and evaluated their antituberculosis activity. They found that certain substituents on the quinoxaline nucleus significantly affected the in vitro activity, making these compounds promising leads for developing new antituberculosis agents (Jaso et al., 2005).
Antimicrobial and Antimalarial Agents
Parthasaradhi et al. (2015) designed and synthesized quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents. Their study highlights the potential of quinoline derivatives in treating infectious diseases, including malaria (Parthasaradhi et al., 2015).
Fluorescence and Quantum Chemical Investigations
Le et al. (2020) conducted research on the synthesis, crystal structures, fluorescence, and quantum chemical investigations of multi-substituted quinoline derivatives. This study offers valuable insights into the optical properties of these compounds, which could have applications in materials science and chemical sensing (Le et al., 2020).
Src Kinase Inhibitory Activity
Boschelli et al. (2007) explored the inhibition of Src kinase activity by specific 7-ethynyl-3-quinolinecarbonitriles, identifying potent compounds like SKS-927. This research is crucial for developing new therapeutic agents targeting kinase-related diseases (Boschelli et al., 2007).
Properties
IUPAC Name |
6-chloro-3-(4-methoxyphenyl)sulfonyl-4-(4-methylpiperidin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-9-11-25(12-10-15)22-19-13-16(23)3-8-20(19)24-14-21(22)29(26,27)18-6-4-17(28-2)5-7-18/h3-8,13-15H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHJVNNNMIORDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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